molecular formula C11H13N3O2 B1481672 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092039-03-5

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1481672
CAS No.: 2092039-03-5
M. Wt: 219.24 g/mol
InChI Key: IIQAXGUDFNXMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclobutylmethyl group at position 1 and a carboxylic acid at position 7 (Figure 1). The cyclobutylmethyl substituent introduces steric bulk and moderate ring strain compared to smaller (e.g., cyclopropylmethyl) or linear (e.g., isobutyl) groups, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)9-6-12-14-5-4-13(10(9)14)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQAXGUDFNXMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a unique cyclobutylmethyl substituent attached to the imidazo[1,2-b]pyrazole core. The synthesis typically involves cyclization reactions of appropriate precursors, such as cyclobutylmethylamine with imidazo[1,2-b]pyrazole derivatives. This multi-step process is optimized for yield and purity and often employs automated reactors for industrial scalability .

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Pyrazole compounds have been shown to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Some derivatives can inhibit neutrophil chemotaxis and modulate inflammatory responses by targeting pathways like ERK1/2, AKT, and p38MAPK .
  • Antimicrobial Properties : The imidazo[1,2-b]pyrazole structure has been associated with antimicrobial activity against several pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the position and nature of substituents on the pyrazole ring. For instance, compounds with carboxylic groups at specific positions exhibit enhanced potency against platelet aggregation and ROS production. The presence of the cyclobutylmethyl group may improve binding affinity to biological targets compared to other pyrazole derivatives .

Inhibition Studies

Recent studies have demonstrated that related compounds exhibit significant inhibitory effects on human platelet aggregation and ROS production. For example:

CompoundIC50 (µM)Activity
1a<100Platelet Aggregation
3a<100ROS Production
4a70Selective Inhibition

These findings suggest that structural modifications can lead to compounds with desirable pharmacological profiles .

Anticancer Research

In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell growth by targeting specific kinases involved in tumor progression. For instance, compounds with a similar imidazo[1,2-b]pyrazole structure have been reported to disrupt cancer cell signaling pathways effectively .

Potential Applications

The unique properties of this compound position it as a promising candidate for drug development in treating various conditions, including:

  • Cancer : By targeting specific oncogenic pathways.
  • Inflammatory Diseases : Through modulation of immune responses.
  • Infectious Diseases : As potential antimicrobial agents.

Scientific Research Applications

Research indicates that compounds similar to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibit various biological activities:

Anticancer Properties

Studies have shown that imidazo[1,2-b]pyrazoles can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interfering with critical signaling pathways such as ERK1/2, AKT, and p38MAPK .
  • Case Study : A derivative of imidazo[1,2-b]pyrazole was found to have a potent cytotoxic effect on HL-60 cells, with structure-activity relationship optimization leading to the design of more active compounds .

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory responses:

  • Mechanism : It can inhibit the production of pro-inflammatory cytokines, potentially useful in treating conditions like arthritis .
  • Research Findings : In animal models, the compound was shown to reduce inflammation markers significantly.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties:

  • In Vitro Studies : Certain derivatives exhibited effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways.
  • Inflammatory Diseases : Potential use in managing chronic inflammatory conditions.
  • Infectious Diseases : Its antimicrobial properties may lead to new treatments for infections.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The imidazo[1,2-b]pyrazole core is highly modular, with substitutions at positions 1, 6, and 7 significantly altering biological and physicochemical profiles. Key analogs include:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications Reference
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 1: Cyclobutylmethyl; 6: Methyl; 7: COOH C₁₃H₁₆N₃O₂ 2098025-85-3 Research intermediate; stringent handling requirements due to reactivity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 1: Cyclopropylmethyl; 6: Methyl; 7: COOH C₁₂H₁₄N₃O₂ 2091713-86-7 Discontinued research compound; explored for metabolic stability
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid 1: Isobutyl; 7: COOH C₁₀H₁₃N₃O₂ 1517803-90-5 Synthetic intermediate; 95% purity (backordered)
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate 7: Ethoxycarbonyl C₈H₉N₃O₂ 136548-98-6 Precursor for carboxylic acid derivatives; used in crystallography studies

Key Observations :

  • Cyclobutylmethyl vs.
  • Linear vs. Cyclic Alkyl Chains: Isobutyl (linear) substituents improve solubility in nonpolar solvents, whereas cyclic groups like cyclobutylmethyl may reduce metabolic oxidation rates .
  • Position 6 Substitutions : Methyl groups at position 6 (e.g., 1-(cyclopropylmethyl)-6-methyl analog) are associated with altered electronic properties, which could modulate acidity of the carboxylic acid at position 7 .

Q & A

Q. What synthetic methodologies are established for synthesizing 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?

Methodological Answer : The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was synthesized via multi-step condensation, followed by crystallization for structural confirmation using X-ray diffraction . For the target compound, introducing the cyclobutylmethyl group may require alkylation under controlled conditions (e.g., using NaH/DMF) to avoid ring-opening side reactions. Post-synthetic hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid moiety.

Q. Key Parameters :

  • Temperature control (<50°C) to prevent cyclobutane ring strain.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Structural validation via 1^1H/13^{13}C NMR and single-crystal X-ray diffraction .

Q. How is the compound characterized, and what analytical techniques are critical?

Methodological Answer :

  • X-ray crystallography : Essential for confirming the bicyclic core and substituent orientation. For example, bond lengths (C–C: ~1.50 Å) and torsion angles in similar derivatives were resolved with RR-factors <0.05 .
  • NMR spectroscopy : 1^1H NMR detects cyclobutylmethyl protons (δ 2.5–3.5 ppm as multiplet) and imidazo-pyrazole aromatic protons (δ 7.0–8.5 ppm).
  • IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).

Q. What biological activities are reported for structurally related imidazo[1,2-b]pyrazole derivatives?

Methodological Answer : Imidazo[1,2-b]pyrazole scaffolds exhibit antiviral, antibacterial, and kinase-inhibitory activities. For example, ethyl 6-methylsulfanyl derivatives showed inhibitory effects on viral proteases in vitro . To evaluate the target compound:

  • Assay Design : Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition (IC50_{50} determination).
  • Controls : Compare with known inhibitors (e.g., staurosporine) and assess cytotoxicity via MTT assays.

Critical Note : Substituent effects (e.g., cyclobutylmethyl’s steric bulk) may modulate target binding. Computational docking (e.g., AutoDock Vina) can predict binding poses .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity?

Methodological Answer : Apply Response Surface Methodology (RSM) to identify critical factors:

  • Variables : Reaction temperature, solvent polarity, catalyst loading.
  • Outputs : Yield, purity (HPLC area%).
  • Example : A central composite design (CCD) for a related reaction reduced experiments by 40% while maximizing yield (85% vs. trial-and-error 60%) .

Q. How can computational methods guide reaction design and mechanistic understanding?

Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., cyclobutylmethyl group introduction via SN2).
  • Reaction Path Search : ICReDD’s workflow combines density functional theory (DFT) and experimental feedback to predict activation energies (e.g., ΔG‡ ~25 kcal/mol for cyclization) .
  • Machine Learning : Train models on existing imidazo[1,2-b]pyrazole datasets to predict regioselectivity.

Case Study : DFT-guided optimization reduced reaction time from 24h to 8h for a similar compound .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data?

Methodological Answer :

  • Statistical Analysis : Use multivariate regression (e.g., PLS) to resolve confounding variables (e.g., solubility vs. steric effects).
  • Comparative Methodology : Apply cross-study validation by replicating assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-Analysis : Aggregate data from analogs (e.g., substituent logPP vs. IC50_{50}) to identify trends.

Example : A cyclobutyl group improved membrane permeability but reduced solubility in phenyl-substituted analogs .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer :

  • Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller design for viscous reaction mixtures.
  • Heat Transfer : Cyclobutane’s ring strain may increase exothermicity; jacketed reactors with PID temperature control are recommended .
  • Catalyst Recovery : Immobilize catalysts on silica supports to enable continuous-flow systems (e.g., packed-bed reactors).

Reference : CRDC subclass RDF2050112 emphasizes reaction fundamentals for scalable designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.